molecular formula C22H20ClFN2O4 B6455945 ethyl 1-{[(4-chloro-2-fluorophenyl)carbamoyl]methyl}-7-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 2549049-49-0

ethyl 1-{[(4-chloro-2-fluorophenyl)carbamoyl]methyl}-7-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6455945
CAS No.: 2549049-49-0
M. Wt: 430.9 g/mol
InChI Key: VEHNCOPTIGBSKN-UHFFFAOYSA-N
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Description

Ethyl 1-{[(4-chloro-2-fluorophenyl)carbamoyl]methyl}-7-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core. Key structural features include:

  • Position 3: An ethyl carboxylate group, common in bioactive quinolones.
  • Position 7: An ethyl substituent, which may enhance metabolic stability compared to smaller alkyl groups.

This compound’s design leverages quinoline’s pharmacological relevance, with modifications aimed at optimizing biological activity and physicochemical properties .

Properties

IUPAC Name

ethyl 1-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]-7-ethyl-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O4/c1-3-13-5-7-15-19(9-13)26(11-16(21(15)28)22(29)30-4-2)12-20(27)25-18-8-6-14(23)10-17(18)24/h5-11H,3-4,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHNCOPTIGBSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)Cl)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Notable Features Biological Activity
Target Compound 1: (4-Cl-2-F-C6H3)carbamoylmethyl; 3: ethyl carboxylate; 7: ethyl Halogenated aryl group, ethyl carboxylate, and alkyl chain enhance lipophilicity and target binding Potential antimicrobial/anticancer (inferred from analogues)
Ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate 2: ethyl carboxylate; 6: Cl Lacks 7-ethyl and carbamoyl group; simpler substitution pattern Antimicrobial (e.g., quinolone-like activity)
Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 8: F; 3: ethyl carboxylate Fluorine at position 8 increases electronegativity and bioavailability Anticancer (demonstrated in studies)
Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate 4: carbamoylphenylamino; 7: CF3 Trifluoromethyl group enhances lipophilicity and metabolic resistance Enhanced bioactivity vs. non-CF3 analogues

Key Observations:

  • Halogen Effects: The 4-chloro-2-fluorophenyl group in the target compound may improve target binding (e.g., DNA gyrase inhibition in bacteria) compared to non-halogenated analogues .
  • Alkyl Substituents: The 7-ethyl group likely increases metabolic stability compared to methyl or hydrogen, as seen in ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Functional Group Impact on Properties

Table 2: Substituent Influence on Physicochemical and Pharmacokinetic Properties

Functional Group Role Example Compound Effect
Ethyl Carboxylate (Position 3) Ester moiety Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Enhances membrane permeability but may reduce solubility vs. amides
Chloro/Fluoro Aryl Group Halogenated aromatic Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Increases lipophilicity and resistance to oxidative metabolism
Alkyl Chain (Position 7) Hydrophobic substituent Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Improves metabolic stability and prolongs half-life

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